molecular formula C20H25CaN7O8 B13654151 Calcium folinate hydrate

Calcium folinate hydrate

Cat. No.: B13654151
M. Wt: 531.5 g/mol
InChI Key: BOTHDXOMAPUDBH-YGTXVPQUSA-L
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Description

Calcium folinate hydrate, also known as folinic acid calcium salt, is a derivative of folic acid. It is a water-soluble compound belonging to the Vitamin B complex and is essential for various metabolic functions, including the synthesis of nucleic acids and amino acids. This compound is widely used in medical treatments, particularly in oncology, to mitigate the toxic effects of folic acid antagonists like methotrexate .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium folinate hydrate can be synthesized through several methods. One common synthetic route involves the reduction of folic acid to tetrahydrofolic acid, followed by formylation to produce folinic acid. The calcium salt is then formed by reacting folinic acid with calcium chloride. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar chemical reactions but with optimized conditions for higher yield and purity. The process includes the use of high-quality raw materials, precise control of reaction parameters, and rigorous purification steps to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Calcium folinate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include tetrahydrofolate and various substituted derivatives, which have different biological activities and applications .

Scientific Research Applications

Calcium folinate hydrate has a wide range of scientific research applications:

Mechanism of Action

Calcium folinate hydrate exerts its effects by replenishing the reduced folate pool in cells. It bypasses the blockage caused by folic acid antagonists by providing a pre-reduced source of tetrahydrofolate. This allows for the continuation of nucleic acid and amino acid synthesis, which is crucial for cell survival and proliferation. The primary molecular target is dihydrofolate reductase, an enzyme inhibited by methotrexate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to mitigate the toxic effects of folic acid antagonists while still supporting essential metabolic functions. Unlike folic acid, it does not require reduction by dihydrofolate reductase, making it effective even in the presence of inhibitors like methotrexate .

Properties

Molecular Formula

C20H25CaN7O8

Molecular Weight

531.5 g/mol

IUPAC Name

calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,2,3,6,7,8-hexahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;hydrate

InChI

InChI=1S/C20H25N7O7.Ca.H2O/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,12-13,20,22-23,25H,5-8,21H2,(H,24,31)(H,26,32)(H,29,30)(H,33,34);;1H2/q;+2;/p-2/t12?,13-,20?;;/m0../s1

InChI Key

BOTHDXOMAPUDBH-YGTXVPQUSA-L

Isomeric SMILES

C1C(N(C2=C(N1)NC(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].O.[Ca+2]

Canonical SMILES

C1C(N(C2=C(N1)NC(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.[Ca+2]

Origin of Product

United States

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